

Samotolisib enzalutamide vs placebo enzalutamide prostate cancer

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Compound Focus: Samotolisib

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Efficacy Data Comparison

Efficacy Endpoint	Samotolisib + Enzalutamide	Placebo + Enzalutamide	P-value
Median PCWG2-PFS [1]	3.8 months	2.8 months	P = 0.003
Median Radiographic PFS (rPFS) [1]	10.2 months	5.5 months	P = 0.03
Median rPFS (AR-v7 negative patients) [1]	13.2 months	5.3 months	P = 0.03

Abbreviations: PCWG2-PFS: Progression-free survival as defined by Prostate Cancer Clinical Trials Working Group 2 criteria; rPFS: Radiographic progression-free survival; AR-v7: Androgen receptor splice variant 7.

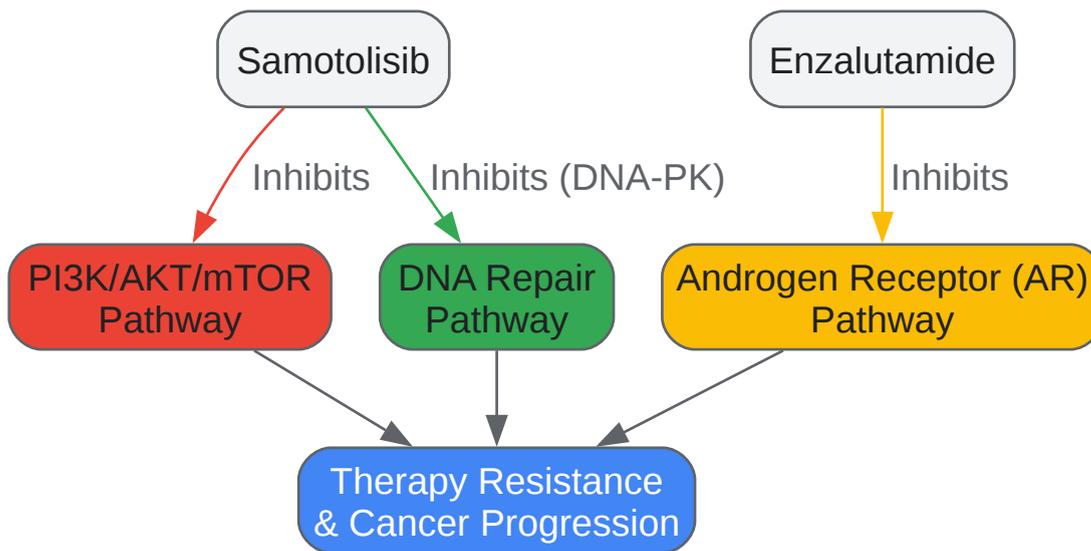
Study Design & Patient Population

This was a double-blind, placebo-controlled phase Ib/II study (NCT02407054) [1] [2].

- **Patient Population:** The study enrolled men with **metastatic castration-resistant prostate cancer (mCRPC)** who had experienced disease **progression despite prior treatment with abiraterone** [1] [2].
- **Intervention:** In the Phase II part, patients were randomized to receive either:
 - **Enzalutamide (160 mg once daily) + Samotolisib (200 mg twice daily)**
 - **Enzalutamide (160 mg once daily) + Placebo** [1]
- **Primary Endpoint:** Progression-free survival (PFS) assessed by PCWG2 criteria [1].

Mechanism of Action & Rationale for Combination

The scientific rationale for combining **samotolisib** with enzalutamide is based on targeting multiple pathways that drive resistance in prostate cancer.



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Mechanism Details:

- **Enzalutamide** is an androgen receptor inhibitor that blocks testosterone from fueling cancer growth [3].
- **Samotolisib** is a dual inhibitor of the **PI3K/mTOR** pathway and **DNA-dependent protein kinase (DNA-PK)** [1].
- Preclinical studies show cross-talk between the AR and PI3K pathways, where inhibition of one can lead to upregulation of the other, contributing to treatment resistance. Simultaneous inhibition of both

pathways can lead to more effective tumor regression [1].

- DNA-PK is involved in DNA repair and also acts as a co-regulator of the AR, providing another avenue for overcoming resistance to AR-targeted therapy like enzalutamide [1].

Biomarker Analysis

Exploratory biomarker analysis from the study suggests that the benefit of adding **samotolisib** may be more pronounced in a specific patient subgroup:

- Patients whose tumors were **negative for androgen receptor splice variant 7 (AR-v7)** showed a marked improvement in rPFS (13.2 vs. 5.3 months) [1].
- The clinical benefit may also be enriched in patients with **PTEN-intact tumors** [1].

Safety and Tolerability

- No dose-limiting toxicities were reported in the initial Phase Ib safety lead-in segment [1].
- The combination was reported to have "tolerable side effects," though the specific nature and frequency of adverse events were not detailed in the available abstract [1].

Conclusion for Researchers

For researchers and drug development professionals, this phase Ib/II study demonstrates that:

- The combination of **samotolisib and enzalutamide is feasible and showed a statistically significant improvement in PFS** over enzalutamide alone in post-abiraterone mCRPC.
- The dual inhibition of **PI3K/mTOR and DNA-PK** with **samotolisib** presents a promising mechanism to overcome resistance to AR-directed therapy.
- **Biomarker stratification**, particularly by AR-v7 status, appears critical for identifying the patient population most likely to derive benefit.

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References

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